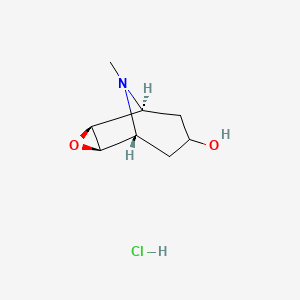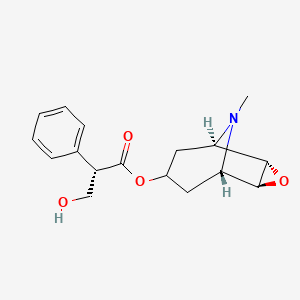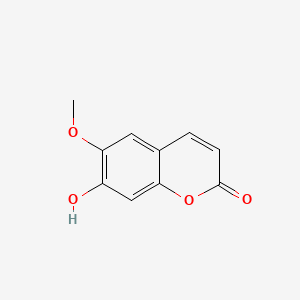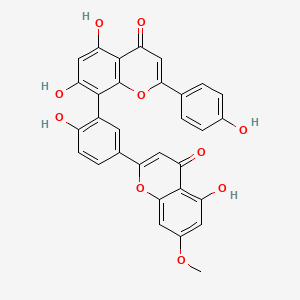
Sequoiaflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sequoiaflavone is a biflavone isolated from Ginkgo biloba . It is also known by other synonyms such as Brakerin, LF2646, IdB-1028, LF-2646, IdB 1028, LF 2646 .
Synthesis Analysis
The synthesis of flavones, including Sequoiaflavone, generally involves a two-step process . The first step is the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides . The second step is the intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . This process provides access to the core structure of flavones .Molecular Structure Analysis
Sequoiaflavone has a molecular formula of C31H20O10 . Its average mass is 552.484 Da and its monoisotopic mass is 552.105652 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of flavones like Sequoiaflavone have been well-developed . Various ortho-acylations of phenols have been achieved using transition metals . For the cyclodehydrogenation step, different methods have been studied, including the use of InCl3/SiO2, FeCl3·6H2O/MeOH, and CuI/ionic liquids .Physical And Chemical Properties Analysis
Sequoiaflavone is a powder . Its exact physical and chemical properties are not explicitly mentioned in the search results.Safety And Hazards
将来の方向性
Sequoiaflavone has shown potential as an anticancer and chemopreventive agent . It was found to be a potent inhibitor in an ECOD assay . Furthermore, derivatives of amentoflavone, a compound structurally similar to Sequoiaflavone, have shown significant activity against the main protease of SARS-CoV-2 . This suggests potential future directions for the use of Sequoiaflavone in medical research and drug development .
特性
CAS番号 |
21763-71-3 |
|---|---|
製品名 |
Sequoiaflavone |
分子式 |
C31H20O10 |
分子量 |
552.5 g/mol |
IUPAC名 |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |
InChIキー |
TYUMAYSMJLPFAN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
正規SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |
外観 |
Solid powder |
その他のCAS番号 |
21763-71-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



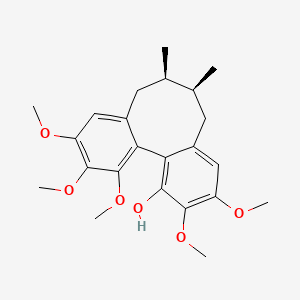
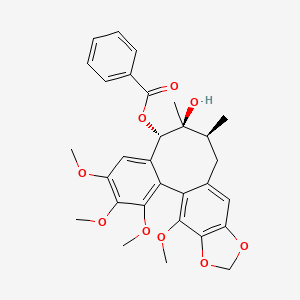
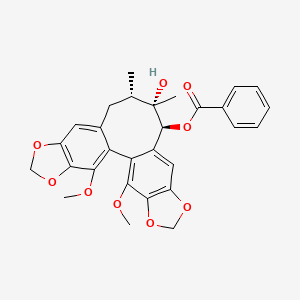
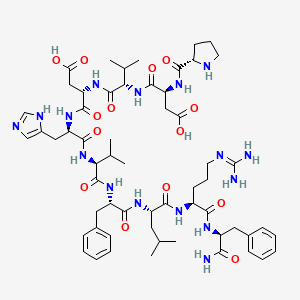
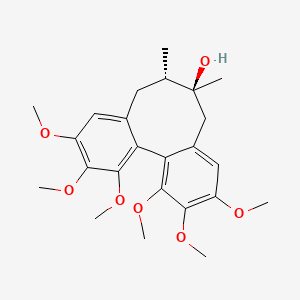
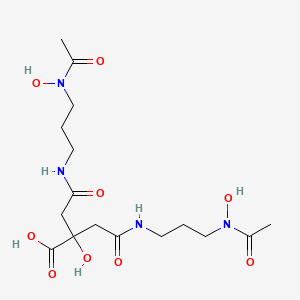
![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)
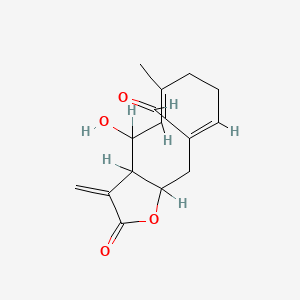
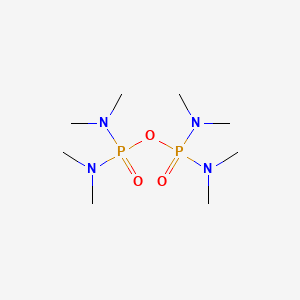
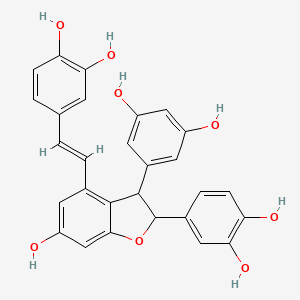
![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)
